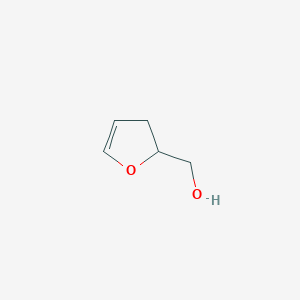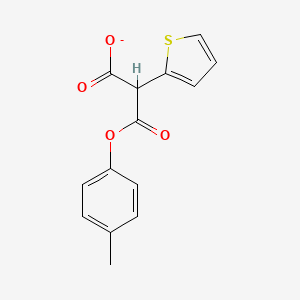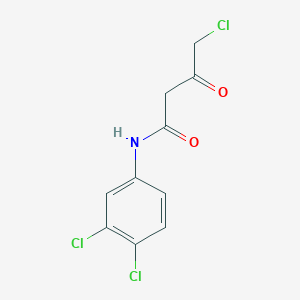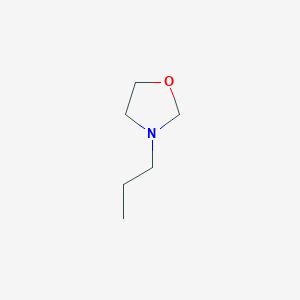![molecular formula C9H14Cl2 B14589143 2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane CAS No. 61111-72-6](/img/structure/B14589143.png)
2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-5,5-diethylbicyclo[210]pentane is a chemical compound with a unique bicyclic structure It contains two chlorine atoms and two ethyl groups attached to a bicyclo[210]pentane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane typically involves the chlorination of 5,5-diethylbicyclo[2.1.0]pentane. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted bicyclo[2.1.0]pentanes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons or alcohols.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The chlorine atoms and ethyl groups contribute to the compound’s reactivity and binding affinity, influencing its overall biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichlorobicyclo[2.1.0]pentane: Lacks the ethyl groups, resulting in different chemical properties.
5,5-Diethylbicyclo[2.1.0]pentane: Lacks the chlorine atoms, affecting its reactivity and applications.
2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane: Contains methyl groups instead of ethyl groups, leading to variations in its chemical behavior.
Uniqueness
2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane is unique due to the presence of both chlorine atoms and ethyl groups on the bicyclic framework. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
61111-72-6 |
|---|---|
Molekularformel |
C9H14Cl2 |
Molekulargewicht |
193.11 g/mol |
IUPAC-Name |
2,3-dichloro-5,5-diethylbicyclo[2.1.0]pentane |
InChI |
InChI=1S/C9H14Cl2/c1-3-9(4-2)5-6(9)8(11)7(5)10/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
VCHADFCYNMHVSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2C1C(C2Cl)Cl)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione](/img/structure/B14589085.png)




![Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium](/img/structure/B14589102.png)





![2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan](/img/structure/B14589141.png)
